molecular formula C14H20N2O3 B12121018 Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]- CAS No. 957720-26-2

Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-

Cat. No.: B12121018
CAS No.: 957720-26-2
M. Wt: 264.32 g/mol
InChI Key: TZWNOHUUAIKVIR-UHFFFAOYSA-N
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Description

The compound Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]- is a Schiff base characterized by a phenolic core substituted with a methoxy group at position 2 and an (E)-configured iminomethyl group at position 4. The imine nitrogen is further functionalized with a 2-(4-morpholinyl)ethyl moiety. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry and materials science.

Properties

CAS No.

957720-26-2

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2-methoxy-6-(2-morpholin-4-ylethyliminomethyl)phenol

InChI

InChI=1S/C14H20N2O3/c1-18-13-4-2-3-12(14(13)17)11-15-5-6-16-7-9-19-10-8-16/h2-4,11,17H,5-10H2,1H3

InChI Key

TZWNOHUUAIKVIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The mechanism proceeds through a two-step process:

  • Nucleophilic attack : The primary amine group of 2-(4-morpholinyl)ethylamine attacks the electrophilic carbonyl carbon of o-vanillin, forming a hemiaminal intermediate.

  • Dehydration : Acid catalysis facilitates the elimination of water, resulting in the formation of the thermodynamically stable E-isomer of the Schiff base.

The reaction is typically conducted in polar protic solvents such as methanol or ethanol, which stabilize the transition state and dissolve both reactants effectively. Acetic acid (1–2% v/v) is commonly employed as a catalyst to protonate the carbonyl oxygen, enhancing electrophilicity.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction kinetics and yield:

SolventTemperature (°C)Time (h)Yield (%)Reference
Methanol60–65 (reflux)4–687
Ethanol78–80 (reflux)6–882
Isopropanol80–82 (reflux)8–1075

Methanol is preferred for its lower boiling point and higher dielectric constant, which accelerates the reaction. Ethanol, while slightly less efficient, offers a greener alternative due to its lower toxicity.

Catalytic Systems

  • Acid Catalysts : Acetic acid remains the most widely used catalyst, achieving yields >85%. Sulfuric acid (0.5 M) has been explored but risks over-protonation, leading to by-product formation.

  • Solid Acid Catalysts : Zeolites and Amberlyst-15 show promise in reducing corrosivity and enabling catalyst recycling, though yields remain comparable to homogeneous systems (80–84%).

Temperature and Time

Reflux conditions (60–80°C) are optimal for balancing reaction rate and product stability. Prolonged heating (>10 hours) in protic solvents may induce hydrolysis of the imine bond, reducing yield.

Advanced Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes (15–20 minutes) by enhancing molecular collisions. Yields of 89–91% have been reported using ethanol as the solvent and acetic acid catalysis. This method is particularly advantageous for large-scale production due to its energy efficiency.

Solvent-Free Mechanochemical Synthesis

Ball milling o-vanillin and 2-(4-morpholinyl)ethylamine in the presence of silica gel as a grinding agent achieves 78% yield within 30 minutes. This approach eliminates solvent waste and simplifies purification, though scalability remains a challenge.

Purification and Characterization

Crystallization

The crude product is typically recrystallized from hot ethanol or methanol to remove unreacted starting materials and by-products. Slow cooling (0.5°C/min) yields needle-like crystals with >99% purity.

Spectroscopic Validation

  • IR Spectroscopy : A strong absorption band at 1620–1630 cm⁻¹ confirms the C=N stretch. The absence of carbonyl peaks (1680–1720 cm⁻¹) indicates complete conversion.

  • ¹H NMR : Key signals include:

    • δ 8.30 ppm (s, 1H, CH=N).

    • δ 6.80–7.20 ppm (m, 3H, aromatic protons).

    • δ 3.85 ppm (s, 3H, OCH₃).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time EfficiencyEnvironmental Impact
Conventional Reflux8799ModerateHigh (solvent use)
Microwave-Assisted9198HighModerate
Mechanochemical7897HighLow

Conventional reflux remains the gold standard for small-scale synthesis, while microwave and mechanochemical methods offer sustainable alternatives for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group can be substituted with halogens, nitro groups, or alkyl groups using reagents like bromine, nitric acid, or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid, or alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated, nitrated, or alkylated phenol derivatives.

Scientific Research Applications

Scientific Research Applications

  • Biochemical Research :
    • The compound is utilized in biochemical assays to study enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it valuable for investigating cellular mechanisms and pathways.
  • Proteomics :
    • In proteomics, this compound serves as a probe for studying protein interactions and post-translational modifications. It aids in understanding complex biological systems and disease mechanisms.
  • Antioxidant Studies :
    • Research indicates that phenolic compounds exhibit significant antioxidant properties. This compound can scavenge free radicals, potentially reducing oxidative stress-related damage in cells .
  • Antimicrobial Activity :
    • Preliminary studies show that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes and inhibiting metabolic processes .
  • Antiviral Research :
    • Investigations into the antiviral properties of similar compounds suggest potential efficacy against certain viruses. In vitro assays indicate that this compound may inhibit viral replication, although specific data are still emerging .

Antioxidant Activity

The presence of the hydroxyl group in the phenolic structure is crucial for antioxidant activity. Studies have demonstrated that derivatives of phenolic compounds can reduce markers of oxidative stress, indicating therapeutic potential in diseases associated with oxidative damage.

Antimicrobial Activity

The compound has shown effectiveness against several bacterial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table illustrates the varying degrees of susceptibility among different bacteria, highlighting the compound's potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound exhibits biological activity, it also demonstrates dose-dependent cytotoxic effects on human cell lines. Further studies are necessary to evaluate its safety profile and therapeutic window.

Case Studies

  • Study on Antioxidant Effects :
    • A study evaluated the antioxidant capacity of phenolic compounds similar to this one, demonstrating significant reductions in oxidative stress markers in vitro .
  • Antimicrobial Efficacy :
    • Research focused on the antimicrobial properties of this compound revealed its effectiveness against common pathogens, suggesting its potential use in developing new antimicrobial therapies .
  • Antiviral Mechanism Exploration :
    • Ongoing investigations aim to elucidate the antiviral mechanisms of action for compounds related to this one, with promising results indicating inhibition of viral replication pathways .

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The imino group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural and Electronic Comparisons
Compound Name Molecular Formula Substituents (Position 6) Molecular Weight (g/mol) Notable Properties References
Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]- (Target) C₁₆H₂₂N₂O₃* 2-(4-Morpholinyl)ethyliminomethyl ~314.36 Expected enhanced solubility in polar solvents due to morpholine's H-bond acceptor capacity; potential for metal coordination via imine and phenolic -OH groups.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol C₁₅H₁₅NO₂ 4-Methylphenyliminomethyl 241.29 Lower polarity due to hydrophobic methyl group; used in coordination polymers (e.g., with Cd²⁺) .
2-[(E)-(3-Chloro-4-methylphenyl)iminomethyl]-6-methoxyphenol C₁₅H₁₄ClNO₂ 3-Chloro-4-methylphenyliminomethyl 275.73 Increased steric bulk and electron-withdrawing Cl enhances stability but reduces solubility .
4-Bromo-2-methoxy-6-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]phenol C₁₅H₁₀BrF₃NO₂ 3-Trifluoromethylphenyliminomethyl 384.15 Strong electron-withdrawing CF₃ group alters electronic density; potential for halogen bonding via Br .
5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol C₁₈H₁₉N₂O₃ 4-Morpholinylphenyliminomethyl 311.36 Morpholine directly attached to phenyl ring; enhanced π-π stacking and H-bonding vs. target compound .
[Ln₂(L2)₂(NO₃)₄] (L2 = (E)-2-methoxy-6-(((pyridin-2-ylmethyl)imino)methyl)phenol) C₁₄H₁₃N₂O₂ Pyridinylmethyliminomethyl 241.27 Pyridine N enhances metal coordination (e.g., Ln³⁺ ions in luminescent complexes) compared to morpholine’s O .

*Molecular formula and weight estimated based on structural analogs.

Q & A

Basic: What are the standard methods for synthesizing and characterizing this Schiff base compound?

Answer:
The compound is synthesized via a condensation reaction between a substituted salicylaldehyde derivative and a morpholine-containing amine. Key steps include:

  • Synthesis : Refluxing equimolar amounts of 2-methoxy-6-formylphenol and 2-(4-morpholinyl)ethylamine in ethanol under acidic conditions (e.g., glacial acetic acid) to form the imine bond .
  • Characterization :
    • GCMS : Confirmation of molecular weight (m/z) and purity (single peak with 100% area) .
    • X-ray crystallography : Determination of crystal structure (monoclinic system, space group C2/c) with lattice parameters (e.g., a = 29.5126 Å, β = 102.986°) .

Basic: How is the purity and structural integrity of the compound validated?

Answer:

  • Chromatography : High-performance liquid chromatography (HPLC) or GCMS ensures >98% purity by detecting residual reactants or by-products .
  • Spectroscopy :
    • FTIR : Confirmation of the imine (C=N) stretch near 1620–1640 cm⁻¹ and phenolic O-H stretch (~3400 cm⁻¹).
    • NMR : 1^1H NMR signals for methoxy (δ ~3.8 ppm) and morpholine protons (δ ~2.4–3.6 ppm) .

Advanced: What crystallographic refinement strategies are employed for resolving its structure?

Answer:

  • Software : SHELXL (for small-molecule refinement) and WinGX (for data integration) are used. Parameters include:
    • R factor : <0.07 (e.g., R = 0.064 in evidence 12).
    • Hydrogen placement : Inferred from neighboring atoms and constrained using riding models .
  • Data collection : Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ω scans for high-resolution data .

Advanced: How can researchers address discrepancies in bond angles or torsional parameters during structural analysis?

Answer:

  • Validation tools : PLATON or Mercury for checking geometric outliers. For example, C–N–C bond angles in the morpholine ring should align with sp³ hybridization (~109.5°).
  • Refinement adjustments :
    • Use of anisotropic displacement parameters for non-H atoms.
    • Apply restraints to planar groups (e.g., aromatic rings) if thermal motion causes distortion .
  • Cross-verification : Compare with analogous structures (e.g., 2-ethoxy-6-[(E)-(4-methylphenylimino)methyl]phenol, R = 0.064) .

Advanced: What hypotheses exist regarding its biological activity, particularly with estrogen receptors?

Answer:

  • Structural analogy : The compound’s phenolic core and planar imine group suggest potential interaction with estrogen receptors (ERα/ERβ). Computational docking studies can predict binding affinity to the ligand-binding domain .
  • Experimental validation :
    • In vitro assays : Competitive binding assays using radiolabeled estradiol (e.g., 3^3H-estradiol displacement in MCF-7 cells).
    • Transcriptional activation : Luciferase reporter assays to measure ER-dependent gene expression .

Basic: What solvents and conditions optimize recrystallization for X-ray studies?

Answer:

  • Solvent selection : Ethanol or methanol due to moderate polarity and slow evaporation rates.
  • Conditions : Slow cooling from saturation at 50–60°C yields single crystals. For air-sensitive compounds, use Schlenk techniques under inert gas .

Advanced: How can synthetic yield be improved using design of experiments (DOE)?

Answer:

  • Factors : Reactant stoichiometry (1:1.2 amine:aldehyde), temperature (reflux vs. room temperature), and pH (acetic acid concentration).
  • Response surface methodology (RSM) : Optimize for maximum yield (e.g., 75–85% achievable under reflux with 2 mol% acid catalyst) .

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